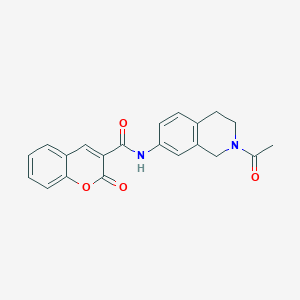

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a tetrahydroisoquinoline scaffold and a coumarin (2H-chromene) core linked via a carboxamide bridge.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-13(24)23-9-8-14-6-7-17(10-16(14)12-23)22-20(25)18-11-15-4-2-3-5-19(15)27-21(18)26/h2-7,10-11H,8-9,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEVHJUCIZERIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput, which is essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following compounds share structural or functional similarities with the target molecule:

Triazole-Chromenone Carboxamide (Compound 17, )

- Core Moieties: 1,2,3-Triazole, chromenone (oxidized coumarin), carboxamide.

- Biological Activity : Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.80 µM), highlighting its relevance in Alzheimer’s disease research .

4-Oxo-1,4-dihydroquinoline-3-carboxamide ()

- Core Moieties: Quinoline, carboxamide.

- Key Differences: The quinoline core lacks the fused benzene ring of tetrahydroisoquinoline, altering electronic properties and binding affinity.

- Synthesis : Prepared via acyl chloride coupling, a method applicable to carboxamide derivatives .

Thiazolidinone-Chromene Carboxamide ()

- Core Moieties: Thiazolidinone, chromene, carboxamide.

- Key Differences: The thiazolidinone ring introduces sulfur and nitrogen heteroatoms, which may enhance metal-binding or antioxidant activity.

- Synthesis : Utilizes ZnCl₂ catalysis, suggesting robustness in forming heterocyclic systems .

Pyrimidine-Sulfonamide Analogue ()

- Core Moieties: Tetrahydroisoquinoline, pyrimidine-sulfonamide.

- Key Differences: Retains the 2-acetyl-tetrahydroisoquinoline group but replaces coumarin with a sulfonamide-pyrimidine moiety, likely altering target specificity.

- Synthesis: Microwave-assisted reaction in 1-butanol with moderate yield (19.2%), indicating scalability challenges .

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the family of tetrahydroisoquinoline derivatives. This class of compounds has garnered attention due to their diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article explores the biological activity of this specific compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Structural Overview

The compound features a unique structure that combines a tetrahydroisoquinoline core with a chromene moiety. The structural formula can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Tetrahydroisoquinoline Core | Provides a scaffold for biological activity |

| Chromene Moiety | Enhances lipophilicity and potential receptor binding |

| Acetyl Group | May influence metabolic stability and activity |

The biological activity of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which could enhance synaptic function.

- Receptor Modulation : It has been suggested that this compound interacts with neurotransmitter receptors, potentially modulating their activity and influencing neuronal signaling pathways.

Pharmacological Profiles

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating neuroinflammatory conditions.

Neuroprotective Studies

A study conducted on PC12 cells demonstrated that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide significantly reduced cell death induced by hydrogen peroxide. The results indicated a dose-dependent protective effect against oxidative damage.

Anti-inflammatory Research

In an animal model of neuroinflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential utility in treating conditions characterized by neuroinflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide, it is beneficial to compare it with other tetrahydroisoquinoline derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide | Neuroprotective, Anti-inflammatory | Enzyme inhibition |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramide | Antidepressant-like effects | Receptor modulation |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzoic acid | Antioxidant properties | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.